REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[P:8]([Cl:11])(Cl)[Cl:9].P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:13]>>[C:2]1([P:8]([Cl:11])([Cl:9])=[S:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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|
Quantity
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33.6 g
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Type
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reactant
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Smiles
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ClC1=CC=CC=C1
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Name
|
|
Quantity
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41.1 g
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Type
|
reactant
|
Smiles
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P(Cl)(Cl)Cl
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Name
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|
Quantity
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22.2 g
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Type
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reactant
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Smiles
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P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
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Control Type
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UNSPECIFIED
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Setpoint
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300 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C1(=CC=CC=C1)P(=S)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |